Indium selenide is a binary compound formed between the elements indium (In) and selenium (Se). It is classified as a III-VI semiconductor due to the group numbers of its constituent elements. Research suggests In2Se3 may offer advantages over traditional silicon-based solar cells due to its bandgap properties and potential for lower-cost manufacturing processes [].
In2Se3 crystallizes in a layered structure with two distinct forms: α-In2Se3 and β-In2Se3. Both forms consist of In-Se tetrahedral units linked together to form sheets. These sheets are weakly bonded by van der Waals forces, allowing for potential exfoliation into two-dimensional materials. This layered structure is a key feature as it allows for manipulation of its properties for specific applications [].
There are several methods for synthesizing In2Se3. Here are two common approaches:
This method involves heating a stoichiometric mixture of indium and selenium powders at high temperatures (above 700°C) in a sealed evacuated container. The reaction can be represented by the following equation:
In (s) + 3 Se (s) → In2Se3 (s)
In this technique, precursor molecules containing indium and selenium are decomposed at high temperatures onto a substrate, forming a thin film of In2Se3.
In2Se3 can decompose back into its constituent elements at high temperatures. The exact decomposition temperature depends on factors like pressure and surrounding atmosphere.
In2Se3 functions as a photoabsorber in potential photovoltaic applications. When light strikes the material, it can excite electrons from the valence band to the conduction band, creating electron-hole pairs. These free carriers can then be collected by electrodes to generate electricity []. The bandgap of In2Se3 (around 1.2-1.3 eV) allows it to absorb a significant portion of the solar spectrum, making it a promising candidate for solar cells.
In₂Se₃ exhibits a band gap, the energy difference between its valence and conduction bands, that aligns well with the visible region of the electromagnetic spectrum []. This makes it ideal for optoelectronic devices such as photodetectors, which convert light into electrical signals. Research suggests In₂Se₃-based photodetectors possess high responsivity, detectivity, and fast response times, making them suitable for applications like optical communication and imaging [].
In₂Se₃ exists in layered structures, allowing for the formation of atomically thin two-dimensional (2D) sheets through exfoliation techniques. These 2D In₂Se₃ sheets display remarkable electrical and optical properties, including high carrier mobility and efficient light absorption []. This paves the way for the development of next-generation, flexible, and miniaturized electronics.
The properties of In₂Se₃ can be manipulated by applying strain, the deformation of its crystal lattice. Research demonstrates that strain can modify the band gap of In₂Se₃, enabling the tuning of its light absorption and emission characteristics []. This opens up possibilities for designing new types of optoelectronic devices with tailored functionalities.
Indium selenide is also being explored for various other applications beyond the aforementioned. These include:
Acute Toxic;Health Hazard;Environmental Hazard